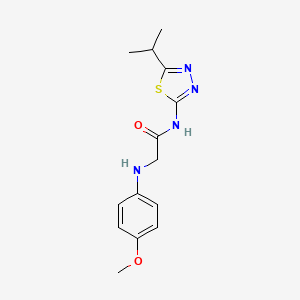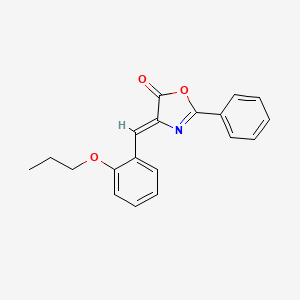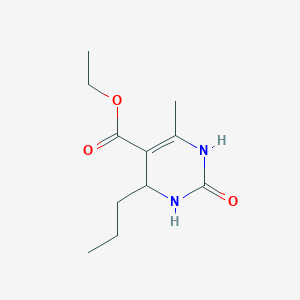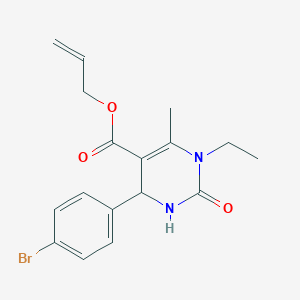
N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide, also known as ITD-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide exerts its effects by inhibiting the activity of glycogen synthase kinase 3β (GSK-3β), a key regulator of the Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide prevents the phosphorylation and degradation of β-catenin, which leads to the activation of the Wnt/β-catenin signaling pathway. This, in turn, regulates the expression of genes involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide has been shown to have a range of biochemical and physiological effects, depending on the specific research application. In cancer research, N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. In neurobiology, N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide has been shown to regulate axon guidance and neuronal migration, as well as promote synaptic plasticity. In cardiovascular research, N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide has been shown to protect against myocardial ischemia-reperfusion injury, reduce infarct size, and improve cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide in lab experiments include its high purity, specificity, and potency. N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide is that it is relatively new and its long-term effects are not yet fully understood. Additionally, the mechanism of action of N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide is complex and involves multiple signaling pathways, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the research on N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide. One direction is to further investigate its potential applications in cancer research, particularly in combination with other chemotherapy agents. Another direction is to explore its effects on other signaling pathways, such as the PI3K/Akt pathway. Additionally, future research could focus on the development of more potent and specific GSK-3β inhibitors based on the structure of N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide. Finally, more studies are needed to fully understand the long-term effects of N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide on cellular and organismal physiology.
Métodos De Síntesis
The synthesis of N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide involves the reaction between 5-isopropyl-1,3,4-thiadiazol-2-amine and 4-methoxyphenylglycinyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide in high purity.
Aplicaciones Científicas De Investigación
N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide has been used in various fields of scientific research, including cancer research, neurobiology, and cardiovascular research. In cancer research, N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the Wnt/β-catenin signaling pathway. In neurobiology, N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide has been used to study the mechanism of axon guidance and neuronal migration. In cardiovascular research, N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide has been shown to protect against myocardial ischemia-reperfusion injury by inhibiting the expression of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-(4-methoxyanilino)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-9(2)13-17-18-14(21-13)16-12(19)8-15-10-4-6-11(20-3)7-5-10/h4-7,9,15H,8H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDJJZJPGRQPSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CNC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-methoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4937625.png)
![5-(3,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4937633.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4937641.png)
![N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea](/img/structure/B4937654.png)



![(3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4937694.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-pyridinyl)acetamide](/img/structure/B4937697.png)
![4-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4937704.png)

![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4937717.png)
![N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4937731.png)